molecular formula C15H15NO2 B14474663 2,5-Dimethylphenyl phenylcarbamate CAS No. 66018-79-9

2,5-Dimethylphenyl phenylcarbamate

Cat. No.: B14474663
CAS No.: 66018-79-9
M. Wt: 241.28 g/mol
InChI Key: PVVMDLAHKBYBFL-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl phenylcarbamate is a synthetic carbamate derivative of interest in various research fields, particularly in the development of agrochemicals and pharmaceuticals. Carbamate compounds are recognized for their proteolytic stability and ability to penetrate cell membranes, making them valuable structural motifs in medicinal chemistry . In agricultural research, structurally related disubstituted phenyl carbamates and anilides have demonstrated significant activity as inhibitors of photosynthetic electron transport (PET) in Photosystem II . These inhibitors bind to the QB site of the D1 protein in chloroplast thylakoid membranes, disrupting plant energy production and showing potential as herbicidal agents . The lipophilicity imparted by the methyl substituents on the phenyl ring is a key factor influencing biological activity and membrane penetration in such compounds . Beyond agrochemical applications, the carbamate functional group is a key building block in modern drug discovery. It is commonly found in FDA-approved drugs and prodrugs for conditions such as epilepsy, cancer, and HIV, due to its ability to improve metabolic stability and bioavailability of active molecules . Researchers also utilize phenyl carbamate derivatives of polymers like cellulose as chiral selectors in the development of High-Performance Liquid Chromatography (HPLC) stationary phases for the separation of enantiomers . This compound serves as a versatile chemical intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies in various chemical biology programs.

Properties

CAS No.

66018-79-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2,5-dimethylphenyl) N-phenylcarbamate

InChI

InChI=1S/C15H15NO2/c1-11-8-9-12(2)14(10-11)18-15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

PVVMDLAHKBYBFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenyl phenylcarbamate typically involves the reaction of 2,5-dimethylphenol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylphenyl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl phenylcarbamate involves its ability to act as a photoremovable protecting group. Upon irradiation with light, the compound undergoes a photochemical reaction that releases the protected amine or amino acid. This process involves the formation of a triplet excited state, followed by the generation of a carbamic acid derivative, which subsequently decarboxylates to release the free amine .

Comparison with Similar Compounds

Thiazolylmethylcarbamates

Complex derivatives like thiazol-5-ylmethyl carbamates (e.g., compounds l , m , w , x in ) incorporate heterocyclic thiazole rings. These compounds are structurally distinct from this compound and are primarily investigated for pharmaceutical applications (e.g., protease inhibition) rather than herbicidal use. Their activity mechanisms diverge due to the presence of thiazole, which facilitates hydrogen bonding and target-specific interactions .

Agricultural Carbamates

  • Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate): A carbamate insecticide with phenoxy substituents. Unlike this compound, fenoxycarb acts as a juvenile hormone mimic, disrupting insect development rather than targeting photosynthesis .
  • Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate): A herbicide targeting lipid synthesis in weeds. Its mechanism differs from PET inhibition, emphasizing the role of carbamate structure in determining biological targets .

Chlorinated vs. Methylated Derivatives

  • Methyl 2,5-Dichlorophenylcarbamate: This compound substitutes methyl with chlorine at the 2,5-positions. No PET inhibition data is available, but its primary use is as a chemical intermediate .
  • Methyl [2-(2-Amino-4,5-dimethoxyphenyl)ethyl]carbamate: Features methoxy and amino groups, which increase polarity and reduce lipophilicity. Such derivatives are explored for neurological applications rather than herbicidal activity .

Q & A

Basic: What laboratory synthesis methods are commonly employed for 2,5-Dimethylphenyl phenylcarbamate?

The synthesis typically involves coupling 2,5-dimethylphenol with phenyl isocyanate under anhydrous conditions. A catalytic base (e.g., triethylamine) is added to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the isocyanate. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is recommended to track progress. Post-synthesis purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient. For reproducible yields (>75%), maintain strict temperature control (0–5°C) during the exothermic reaction .

Key Parameters Conditions
Reactants2,5-Dimethylphenol, phenyl isocyanate
CatalystTriethylamine (1.2 equiv)
SolventDichloromethane (anhydrous)
Temperature0–5°C (reflux avoided)
PurificationColumn chromatography (SiO₂, 70:30 hexane/EtOAc)

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Use a reverse-phase C18 column (e.g., Newcrom R1) with a methanol/water mobile phase (70:30 v/v) at 1.0 mL/min flow rate. Retention time typically falls within 8–10 minutes, with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm regiochemistry via ¹H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbamate linkage via ¹³C-NMR (C=O at ~155 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks (expected m/z ~270).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction using SHELXL refinement is advised .

Advanced: How does stereochemical configuration influence biological activity in enzyme inhibition studies?

The 2,5-dimethylphenyl group’s spatial arrangement impacts binding to enzyme active sites. For example, in CD40-TRAF6 interaction inhibition (IC₅₀ ~50 nM), the para-methyl group on the phenyl ring enhances hydrophobic interactions with TRAF6’s binding pocket. Chiral variants (e.g., enantiomers) may exhibit divergent activity profiles due to steric hindrance or altered hydrogen bonding. Comparative studies using racemic mixtures versus resolved enantiomers (via chiral HPLC) are critical to assess stereospecific effects .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Discrepancies in crystallographic models (e.g., R-factor > 5%) often arise from disordered solvent molecules or twinning. Strategies include:

  • SHELXD/SHELXE : For experimental phasing, especially with high-resolution data (<1.0 Å), to resolve heavy atom positions .
  • Twinning Analysis : Use the R₁ₐₜᵢₒ (intensity ratio) metric in SHELXL to detect and model twinned crystals.
  • Dynamic Disorder Modeling : Apply restraints to flexible substituents (e.g., methyl groups) to reduce overfitting.

Advanced: What methodologies quantify the compound’s lipophilicity for QSAR studies?

  • HPLC-Derived logP : Determine the capacity factor (k) using a C18 column with isocratic elution (acetonitrile/water, 60:40). Calculate log k and correlate with octanol-water partition coefficients .
  • Computational Methods : DFT-based calculations (e.g., B3LYP/6-31G*) to predict logP values. Cross-validate with experimental data to refine QSAR models.

Advanced: How is this compound utilized in antimicrobial mechanism studies?

The carbamate moiety acts as a electrophile, covalently modifying microbial enzymes (e.g., β-lactamases). Protocol:

MIC Assay : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth.

Enzyme Kinetics : Monitor inhibition of target enzymes (e.g., via UV-Vis spectroscopy at 340 nm for NADPH depletion).

Molecular Docking : Use AutoDock Vina to simulate binding poses in enzyme active sites, prioritizing residues with nucleophilic side chains (e.g., serine, cysteine) .

Advanced: What strategies mitigate degradation during long-term stability studies?

  • Storage Conditions : -20°C under argon, with desiccants (e.g., silica gel) to prevent hydrolysis.
  • Degradation Pathways : Hydrolytic cleavage of the carbamate bond (pH-dependent; t₁/₂ ~30 days at pH 7.4). Monitor via LC-MS for degradation products (e.g., 2,5-dimethylphenol).
  • Stabilizers : Add 0.1% BHT to formulations to inhibit oxidative degradation .

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